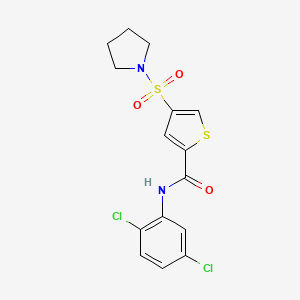

![molecular formula C11H19N2O4P B5545186 [2-(2-oxo-1-pyrrolidinyl)ethyl][(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5545186.png)

[2-(2-oxo-1-pyrrolidinyl)ethyl][(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to belong to a class of phosphinic acids, which are known for their unique chemical and physical properties. These substances are of interest in the synthesis and study of organic molecules, offering diverse applications due to their structural characteristics.

Synthesis Analysis

The synthesis of related phosphinic acids often involves the reaction of corresponding aldehydes with primary amines and ethyl phenylphosphinate or methylphosphinate, in the presence of bromotrimethylsilane. Such methods lead to the formation of a series of new pyridine aminomethylphosphinic acids, showcasing the versatility and reactivity of these compounds under various conditions (Boduszek et al., 2006).

Molecular Structure Analysis

The molecular structure of phosphinic acids and their derivatives, including pyridine aminophosphinic acids, is characterized by the presence of the phosphinic acid group attached to nitrogen-containing rings. This configuration is essential for their chemical reactivity and the ability to form complexes with metals, which can be crucial for various catalytic and synthetic applications (Speiser et al., 2004).

Chemical Reactions and Properties

These compounds exhibit interesting chemical behavior, such as cleavage in acidic solutions, forming phosphonic or methylphosphonic acid and secondary pyridyl-alkylamines. The kinetics of these reactions suggest a complex mechanism, hinting at the intricate interactions between the phosphinic acid moiety and the surrounding chemical environment (Boduszek et al., 2006).

科学的研究の応用

Catalytic Applications

Phosphinic acid derivatives, including [2−(2−oxo−1−pyrrolidinyl)ethyl][(2−oxo−1−pyrrolidinyl)methyl]phosphinicacid, have been explored for their roles in catalytic processes. One such application involves the phosphine-catalyzed [4+2] annulation processes for synthesizing tetrahydropyridines, which are crucial for the development of various pharmaceuticals and organic materials (Zhu et al., 2003). These catalytic methods offer a pathway to generate highly functionalized compounds with complete regioselectivity and excellent yields, demonstrating the versatility and efficiency of phosphinic acid derivatives in synthetic organic chemistry.

Synthesis of Complex Molecules

Research has also focused on the synthesis of complex molecules utilizing [2−(2−oxo−1−pyrrolidinyl)ethyl][(2−oxo−1−pyrrolidinyl)methyl]phosphinicacid derivatives. For instance, nickel and palladium complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands have been developed for the oligomerization of ethylene (Kermagoret & Braunstein, 2008). These complexes exhibit significant catalytic activities, underscoring the potential of phosphinic acid derivatives in facilitating reactions that are fundamental to industrial chemistry and material science.

Quantum Chemical Investigations

Quantum chemical studies have been conducted to understand the molecular properties of substituted pyrrolidinones, including derivatives of phosphinic acid (Bouklah et al., 2012). These studies aim to elucidate the electronic structures, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), of phosphinic acid derivatives. Insights from these investigations are crucial for designing molecules with desired properties for applications in electronics, photonics, and as pharmaceutical intermediates.

Synthesis and Reactivity

The reactivity and synthesis of phosphinic acid derivatives are subjects of ongoing research, with studies exploring new methods for synthesizing these compounds and understanding their chemical behavior. For example, research on the synthesis and reactivity of pyridyl-β-ketophosphonates demonstrates the utility of phosphinic acid derivatives in generating structurally diverse compounds (Wieszczycka et al., 2017). These methodologies provide valuable tools for the development of novel materials and bioactive molecules.

特性

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)ethyl-[(2-oxopyrrolidin-1-yl)methyl]phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N2O4P/c14-10-3-1-5-12(10)7-8-18(16,17)9-13-6-2-4-11(13)15/h1-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOALDAFNAGBEDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCP(=O)(CN2CCCC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N2O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Oxopyrrolidin-1-yl)ethyl][(2-oxopyrrolidin-1-yl)methyl]phosphinic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)

![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5545116.png)

![3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5545144.png)

![ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5545154.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-thienyl)ethyl]acetamide](/img/structure/B5545157.png)

![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide](/img/structure/B5545159.png)

![N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5545166.png)

![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5545167.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5545172.png)

![(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5545190.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5545195.png)

![8-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5545200.png)